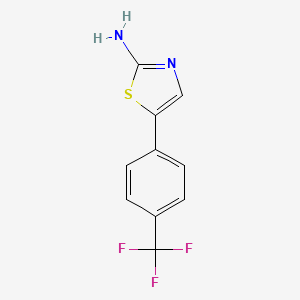![molecular formula C16H16N4O B13927913 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is a complex heterocyclic compound that features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis and ring expansion reactions. The use of water-soluble catalysts, such as Ir catalysts, can facilitate the synthesis in aqueous environments under air atmosphere, making the process more eco-friendly and efficient .
化学反応の分析
Types of Reactions
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学的研究の応用
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to specific receptors or active sites, thereby modulating biological processes.
類似化合物との比較
Similar Compounds
1,8-Naphthyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have been studied for their antiproliferative activity and potential therapeutic effects.
1,6-Naphthyridines: These compounds are known for their specific functionalization and activity as sex hormone regulatory agents and anti-HIV agents.
Uniqueness
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is unique due to its specific combination of a naphthyridine core with a pyridine moiety, which enhances its biological activity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecular architectures further distinguishes it from other similar compounds.
特性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
3-[(3-pyridin-4-yl-2,6-naphthyridin-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H16N4O/c21-9-1-5-19-16-14-4-8-18-11-13(14)10-15(20-16)12-2-6-17-7-3-12/h2-4,6-8,10-11,21H,1,5,9H2,(H,19,20) |
InChIキー |
GZHZMFFLSDMMTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13927838.png)
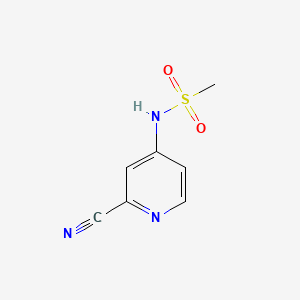
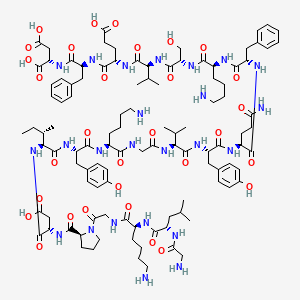
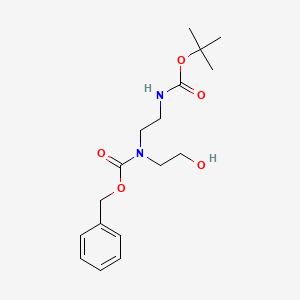
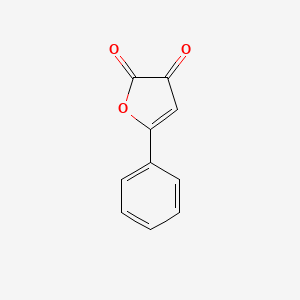
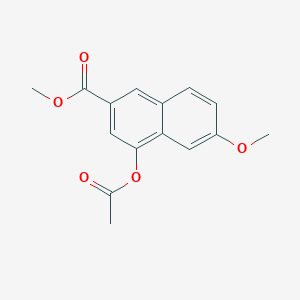
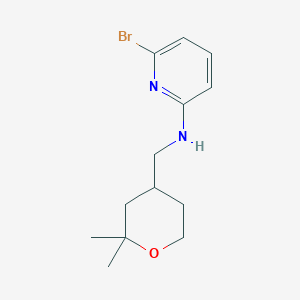

![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)

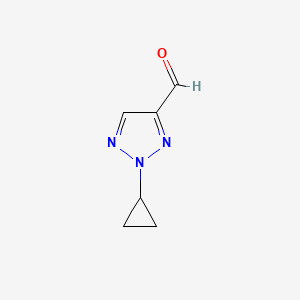
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
